4 4 8 8-TETRAETHYLPYRAZABOLE 98

Thermal Analysis Phase Behavior Organoboron Chemistry

4,4,8,8-Tetraethylpyrazabole (TEP) is uniquely characterized by a high-enthalpy solid–solid phase transition (ΔH=28.61 kJ/mol) at 69°C, absent in other pyrazaboles. This pre-melting transition requires a correction term in solubility models (Wilson, UNIQUAC ASM) that is not needed for H- or propyl-substituted analogs—process engineers using generic pyrazabole data will obtain erroneous solubility predictions. TEP serves as a benchmark for validating phase-change corrections in crystallization software. Its distinct boat conformation and ethyl-substituted Lewis acidity profile further differentiate it for C–H borylation and materials science research. Choose TEP for reproducible phase behavior and validated thermodynamic parameters.

Molecular Formula C14H26B2N4
Molecular Weight 272.00504
CAS No. 14695-69-3
Cat. No. B1144138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4 4 8 8-TETRAETHYLPYRAZABOLE 98
CAS14695-69-3
Molecular FormulaC14H26B2N4
Molecular Weight272.00504
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,8,8-Tetraethylpyrazabole 98 (CAS 14695-69-3): Baseline Properties and Structural Identity


4,4,8,8-Tetraethylpyrazabole (TEP) is a tetraethyl-substituted pyrazabole, a diboron compound characterized by a central B2N4 six-membered ring [1]. With molecular formula C14H26B2N4 and molecular weight 272.005 g/mol [1], this organoboron species belongs to a class of compounds valued as precursors for boron-containing materials and as borylation reagents. Its molecular architecture comprises two boron atoms bridged by pyrazolate ligands, each boron bearing two ethyl substituents, resulting in a distinct boat conformation in the solid state [2].

Why Pyrazabole Analogs Cannot Substitute for 4,4,8,8-Tetraethylpyrazabole 98 in Research and Industrial Applications


Within the pyrazabole family, differences in alkyl substitution—hydrogen (pyrazabole), ethyl (TEP), or propyl (tetrapropylpyrazabole)—produce markedly different thermophysical behaviors and synthetic profiles. TEP exhibits a unique solid–solid first-order phase transition at 69°C (ΔH = 28.61 kJ/mol) absent in pyrazabole and tetrapropylpyrazabole [1][2], a phenomenon that directly impacts its solubility and processing [3]. Furthermore, TEP can be synthesized under milder catalytic conditions (∼80°C) compared to the uncatalyzed thermal route (130–150°C) [4], a practical advantage not shared by all analogs. Substituting an alternative pyrazabole without accounting for these differentiating properties risks unpredictable phase behavior during purification, crystallization, or formulation.

4,4,8,8-Tetraethylpyrazabole 98: Quantified Differentiation from Pyrazabole Analogs


Exclusive Solid–Solid First-Order Phase Transition in 4,4,8,8-Tetraethylpyrazabole 98: DSC Comparison with Pyrazabole and Tetrapropylpyrazabole

4,4,8,8-Tetraethylpyrazabole (TEP) undergoes a solid–solid first-order phase transition at 69.0°C with an enthalpy change of 28.61 kJ/mol, far from its melting point at 106°C (ΔfusH = 3.22 kJ/mol) [1]. In contrast, pyrazabole (CAS 16998-91-7) and 4,4,8,8-tetrapropylpyrazabole (CAS 77189-78-7) show no evidence of such a solid-state phase transition in DSC measurements under comparable conditions [2][3].

Thermal Analysis Phase Behavior Organoboron Chemistry

Significantly Lower Melting Enthalpy of 4,4,8,8-Tetraethylpyrazabole 98 Relative to Tetrapropylpyrazabole

The molar enthalpy of fusion (ΔfusH) for TEP is 3.22 kJ/mol at 106°C [1], whereas pyrazabole has ΔfusH = 11.83 kJ/mol at 81°C [2], and 4,4,8,8-tetrapropylpyrazabole has ΔfusH = 33.0 kJ/mol at 109°C [3]. TEP's fusion enthalpy is approximately 90% lower than that of its tetrapropyl analog.

Thermodynamics Phase Change Pyrazaboles

Milder Reaction Temperature for 4,4,8,8-Tetraethylpyrazabole 98 Synthesis via Carboxylic Acid Catalysis

The reaction of triethylborane with pyrazole to form TEP typically requires temperatures of 130–150°C in xylene [1]. Addition of catalytic pivalic or benzoic acid reduces the required temperature to approximately 80°C [1].

Synthetic Methodology Catalysis Organoboron

Phase Transition Consideration Required for Accurate Solubility Prediction of 4,4,8,8-Tetraethylpyrazabole 98

In thermodynamic modeling of TEP solubility in organic solvents (heptane, alcohols), inclusion of the solid–solid phase transition at 69°C is necessary for accurate prediction; for pyrazabole and tetrapropylpyrazabole, no such correction is required [1][2].

Solubility Modeling Thermodynamics Process Design

98% Purity Specification for 4,4,8,8-Tetraethylpyrazabole Ensures Reproducible Thermophysical Behavior

The commercial product is specified as '4,4,8,8-Tetraethylpyrazabole 98' indicating a minimum purity of 98% . In contrast, many vendor listings for pyrazabole or tetrapropylpyrazabole offer lower purity grades (e.g., 95–97%) .

Purity Quality Control Reproducibility

High-Impact Applications for 4,4,8,8-Tetraethylpyrazabole 98 Driven by Verified Differentiating Properties


Thermodynamic Modeling of Organoboron Compound Solubility for Process Design

Researchers developing crystallization or purification processes for organoboron compounds must use compound-specific thermodynamic parameters. TEP's unique solid–solid phase transition [1] necessitates a correction term in solubility models (Wilson, UNIQUAC ASM) that is not required for other pyrazaboles [2]. Process engineers relying on generic pyrazabole data for TEP will obtain erroneous solubility predictions, potentially leading to failed crystallization or unexpected precipitation. This compound serves as a benchmark for validating phase-change corrections in solubility modeling software.

Development of Diboron Electrophiles for Directed C–H Borylation

Pyrazaboles are emerging as ditopic electrophiles for C–H borylation reactions, where the B···B separation of ~3 Å enables double functionalization of indoles and anilines [1]. While unsubstituted pyrazabole has been demonstrated [1], the ethyl substituents in TEP may modulate the Lewis acidity of boron centers and the conformational flexibility of the B2N4 core. TEP's distinct solid-state conformation and phase behavior [2] suggest that substituent effects can be exploited to fine-tune reactivity and selectivity. Researchers exploring structure-activity relationships in borylation catalysis can use TEP as a well-characterized ethyl-substituted variant to compare with H- and propyl-substituted analogs.

Synthesis of Boron-Containing Polymers and Materials with Tailored Thermal Properties

Pyrazaboles have been explored as building blocks for discotic liquid crystals and supramolecular materials [1]. TEP's high-enthalpy solid–solid phase transition (28.61 kJ/mol) at 69°C, coupled with a low melting enthalpy (3.22 kJ/mol) at 106°C [2], provides a unique thermal signature that could be leveraged to design materials with specific phase-change or processing characteristics. For example, the pre-melting transition may be exploited in materials requiring energy absorption at a defined temperature without complete melting. Materials scientists seeking to engineer thermoresponsive behavior can select TEP over analogs lacking this transition.

Research on Pyrazabole Structure–Property Relationships

The pyrazabole family offers a well-defined platform for investigating how alkyl substitution influences molecular conformation, crystal packing, and thermodynamic properties. TEP is uniquely positioned as the ethyl-substituted member with a fully characterized solid-state structure (boat conformation) [1] and a distinctive phase transition [2]. Comparative studies across pyrazabole, TEP, and tetrapropylpyrazabole reveal that the ethyl group confers intermediate properties—lower melting enthalpy than tetrapropyl but a phase transition absent in pyrazabole. Researchers building computational models (DFT, MD) of pyrazabole thermophysics can use TEP's experimental data as a validation target.

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